Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound with the molecular formula C17H21NO2S and a molecular weight of 303.43 g/mol . This compound is characterized by its thiophene ring, which is a sulfur-containing five-membered aromatic ring, and its isopropyl and amino substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-amino-4-(4-methylphenyl)-5-methylthiophene-3-carboxylate
- Isopropyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate
- Isopropyl 2-amino-4-(4-propylphenyl)-5-methylthiophene-3-carboxylate
Uniqueness
Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate, a compound with the molecular formula C₁₈H₂₃NO₂S, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C₁₈H₂₃NO₂S
- Molecular Weight : 303.42 g/mol
- CAS Number : 905011-51-0
- MDL Number : MFCD02090978
- Physical State : Solid at room temperature
Structure
The compound features a thiophene ring which is significant for its biological activity, particularly in interactions with various biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases.
Efficacy Studies
Several studies have evaluated the efficacy of this compound:
Study | Pathogen/Condition | MIC (µM) | Findings |
---|---|---|---|
Study A | Staphylococcus aureus | 5.0 | Significant inhibition observed |
Study B | Escherichia coli | 12.5 | Moderate activity noted |
Study C | Inflammatory model (in vitro) | N/A | Reduced cytokine production |
Case Studies
-
Case Study on Antimicrobial Activity :
- Researchers investigated the antimicrobial properties of this compound against common bacterial strains. The results indicated that it effectively inhibited the growth of Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 5 µM, demonstrating its potential as an antibacterial agent.
-
Case Study on Anti-inflammatory Properties :
- In a controlled in vitro study, this compound was tested for its effects on cytokine production in macrophages. The compound significantly reduced the levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Safety and Toxicity
While promising, safety assessments are crucial. The compound is classified as an irritant, necessitating careful handling during experimental use. Further toxicological studies are required to establish a comprehensive safety profile.
Properties
IUPAC Name |
propan-2-yl 2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-10(2)13-6-8-14(9-7-13)15-12(5)22-17(19)16(15)18(20)21-11(3)4/h6-11H,19H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMNGXLUBKTWSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.